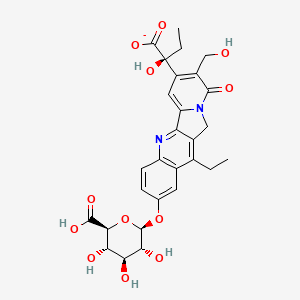
SN38 glucuronide carboxylate form
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SN38 glucuronide carboxylate form is a glucosiduronic acid.
Applications De Recherche Scientifique
Role in Drug Activation
Irinotecan is converted to its active metabolite, SN-38, which is subsequently conjugated to SN-38 glucuronide. The reactivation of SN-38 from its glucuronide form by β-glucuronidase plays a crucial role in its pharmacological activity. Studies indicate that β-glucuronidase-mediated production of SN-38 is significantly higher than that from carboxylesterase in both normal and tumor tissues, suggesting that this pathway may be critical in cancer treatment efficacy .
Analytical Methods
Recent advancements have focused on developing sensitive analytical methods to quantify SN-38 and its glucuronide in various biological matrices. For example, a validated UPLC-MS/MS method was established to measure these compounds in plasma, urine, feces, liver, and kidney. The method demonstrated a linear response range for both irinotecan and SN-38 across different tissues . This allows for better understanding of the pharmacokinetics and biodistribution of these compounds.
Therapeutic Efficacy
The conversion of SN-38 glucuronide back to SN-38 can enhance the therapeutic effects of irinotecan. Research shows that the presence of β-glucuronidase in the tumor microenvironment can reactivate SN-38 from its inactive glucuronide form, potentially leading to increased drug concentrations at the tumor site .
Case Studies
- Colorectal Cancer : A study involving human colorectal tumor homogenates demonstrated that β-glucuronidase activity was significantly higher than carboxylesterase activity at equivalent concentrations of SN-38 glucuronide. This suggests that targeting β-glucuronidase could improve the efficacy of irinotecan in colorectal cancer patients .
- Nanoparticle Formulations : Innovative formulations using SN-38 derivatives have shown enhanced solubility and cytotoxicity against various cancer cell lines. For instance, compounds combining SN-38 with glucuronic acid demonstrated improved water solubility and selective release of SN-38 upon β-glucuronidase action . These formulations could lead to more effective drug delivery systems.
Delayed-Onset Diarrhea
One of the major toxicities associated with irinotecan therapy is delayed-onset diarrhea, linked to the regeneration of SN-38 from its glucuronide form by intestinal microbiota. Studies indicate that approximately 90% of deconjugated SN-38 is rapidly adsorbed by intestinal bacteria or dietary fibers, limiting its free form that can cause damage . Understanding this mechanism can aid in developing strategies to mitigate side effects while maintaining therapeutic efficacy.
Summary Table: Key Findings on SN-38 Glucuronide Carboxylate Form
Propriétés
Formule moléculaire |
C28H29N2O12- |
|---|---|
Poids moléculaire |
585.5 g/mol |
Nom IUPAC |
(2S)-2-[2-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-12-ethyl-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate |
InChI |
InChI=1S/C28H30N2O12/c1-3-12-13-7-11(41-26-22(34)20(32)21(33)23(42-26)25(36)37)5-6-17(13)29-19-14(12)9-30-18(19)8-16(15(10-31)24(30)35)28(40,4-2)27(38)39/h5-8,20-23,26,31-34,40H,3-4,9-10H2,1-2H3,(H,36,37)(H,38,39)/p-1/t20-,21-,22+,23-,26+,28-/m0/s1 |
Clé InChI |
QTDOSXMJZIEEDG-CAYKMONMSA-M |
SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
SMILES isomérique |
CCC1=C2CN3C(=CC(=C(C3=O)CO)[C@@](CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canonique |
CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















